1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one
Description
1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one is a brominated aromatic ketone featuring a benzyloxy group at the 2-position and an acetyl group at the 1-position of the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in Pd-catalyzed coupling reactions. For example, it is used in the α-arylation of trimethylsilyl enolates to generate fluorinated acetamide derivatives . Its structure combines electron-withdrawing (bromo) and electron-donating (benzyloxy) groups, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
1-(4-bromo-2-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTBJGHFJQZJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.
Chemical Structure
The chemical formula for this compound is . The compound includes a benzyloxy group and a bromophenyl moiety, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve the disruption of bacterial cell membranes or inhibition of essential enzymes, leading to cell death. Studies have shown that derivatives of similar structures possess varying degrees of antibacterial efficacy against common pathogens.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, compounds with a similar benzyloxy structure have demonstrated effectiveness against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The presence of the bromine atom is believed to enhance its cytotoxic effects by increasing lipophilicity, thus improving cell membrane permeability.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its molecular structure. The benzyloxy group plays a crucial role in modulating interactions with biological targets. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzyloxy and bromophenyl groups | Antimicrobial, anticancer |
| 4-Bromoacetophenone | Bromine and acetyl group | Antimicrobial |
| Benzyloxyacetophenone | Benzyloxy and acetyl groups | Moderate anticancer |
The presence of electron-withdrawing groups like bromine increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by biomolecules such as proteins or nucleic acids.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzyloxy Group : Reacting phenol with benzyl chloride in the presence of a base.
- Bromination : Introducing bromine at the para position using brominating agents.
- Formation of the Ketone : Using acetic anhydride or similar reagents to form the ketone structure.
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Study A : Evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 12 µg/mL.
- Study B : Focused on anticancer properties in vitro against MCF-7 cells, showing an IC50 value of 25 µM, indicating moderate cytotoxicity.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Comparable Bromophenyl Ethanone Derivatives
Key Observations :
- The benzyloxy group in the target compound enhances steric bulk and electron density compared to simpler analogs like 2f .
- Heterocyclic substituents (e.g., thiophene in , benzimidazotriazole in ) introduce π-conjugation and influence bioactivity.
- Nitroimidazole derivatives (e.g., compound 79 ) exhibit distinct electronic properties due to the nitro group, affecting redox behavior and antimicrobial activity .
Key Observations :
- Pd-catalyzed methods (e.g., ) are critical for introducing fluorinated or sterically hindered groups.
- Heterocyclic hybrids (e.g., 22c ) often require multi-step protocols under controlled conditions .
Physicochemical Properties
Table 3: Spectroscopic and Physical Data
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
